N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide
Description
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a piperidine-4-carboxamide moiety. The 3-methoxyphenyl and phenyl substituents contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-32-20-9-5-6-18(16-20)26-23(30)17-10-13-28(14-11-17)25-27-21-12-15-33-22(21)24(31)29(25)19-7-3-2-4-8-19/h2-9,12,15-17H,10-11,13-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWWUPWZBOBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the thienopyrimidine core through a cyclization reactionThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .
Scientific Research Applications
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and signaling pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets within cells. This compound is known to inhibit certain enzymes or receptors, thereby modulating signaling pathways that control cell proliferation, apoptosis, and other critical functions. For instance, it may inhibit protein kinases, which play a key role in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The thieno[3,2-d]pyrimidine core is shared with several analogs, but substitutions at the 2-, 3-, and 4-positions significantly alter bioactivity:
Key Research Findings and Trends
Substituent-Driven Activity : The 3-methoxyphenyl group enhances solubility compared to halogenated analogs (e.g., ’s trifluoromethylpyrimidine derivatives), but may reduce metabolic stability due to demethylation risks .
Piperidine Position Matters : Piperidine-4-carboxamide derivatives (target compound) show distinct binding modes versus piperidine-3-carboxamide analogs (–16), as the carboxamide’s spatial orientation affects target engagement .
Thiophene vs. Furan/Fluorophenyl : Replacement of the thiophene ring (target compound) with furan () or fluorophenyl () groups alters electron distribution, impacting potency in enzyme assays .
Biological Activity
N-(3-methoxyphenyl)-1-{4-oxo-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the compound's biological activity based on recent studies, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The methoxy group on the phenyl ring and the piperidine moiety contribute to its pharmacological properties.
1. Anticancer Activity
The thieno[3,2-d]pyrimidine derivatives have shown significant anticancer properties through various mechanisms:
- Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cancer progression. Studies indicate that it can inhibit FLT3 and EGFR kinases, which are crucial in hematopoietic malignancies and non-small cell lung cancer respectively .
| Compound | FLT3 IC50 (μM) | EGFR Inhibition (%) |
|---|---|---|
| N-(3-methoxyphenyl)-1-{...} | 0.065 | 70% at 0.1 μM |
| Comparison Compound A | 0.175 | 65% at 0.1 μM |
| Comparison Compound B | 0.488 | 60% at 0.1 μM |
- Cell Line Studies : In vitro studies demonstrated that the compound exhibits potent activity against various cancer cell lines, including MV4-11 and A549, with IC50 values indicating strong cytotoxic effects .
2. Anti-inflammatory Activity
Research has indicated that compounds similar to N-(3-methoxyphenyl)-1-{...} possess anti-inflammatory properties by modulating pathways involved in inflammation:
- Cytokine Production : The compound has been shown to reduce the production of pro-inflammatory cytokines in cell models, suggesting a potential role in treating inflammatory diseases .
3. Antimicrobial Activity
The thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Efficacy : Studies reported that derivatives exhibited antimicrobial activity against various pathogens, outperforming standard antibiotics in some cases. The structure-activity relationship (SAR) analysis highlighted specific substitutions that enhance antimicrobial efficacy .
The biological activities of N-(3-methoxyphenyl)-1-{...} can be attributed to several key mechanisms:
- Inhibition of Enzyme Activity : The compound inhibits specific enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : It affects multiple signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have focused on the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives:
- Study by Ali et al. (2019) : This study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer activity against leukemia cell lines, demonstrating substantial FLT3 inhibitory effects .
- Research on Antimicrobial Properties : A study assessed the antimicrobial activity of similar compounds, revealing that modifications at specific positions significantly enhanced potency against bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, including:
- Coupling Reactions : Use of carbodiimide reagents (e.g., EDC·HCl) with HOBt·H₂O for amide bond formation, as demonstrated in thieno-pyrimidinone derivatives (e.g., stepwise coupling of heterocyclic cores with piperidine carboxamide moieties) .
- Cyclization Steps : Acid- or base-catalyzed cyclization under reflux conditions (e.g., thieno[3,2-d]pyrimidinone core formation) .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
Q. How is the molecular structure characterized, and which spectroscopic methods confirm its identity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), thieno-pyrimidinone (δ ~7.5–8.5 ppm for aromatic protons), and piperidine (δ ~2.5–3.5 ppm for CH₂ groups) .
- X-ray Crystallography : Resolves disorder in crystal packing (e.g., piperidine chair conformation and thieno-pyrimidinone planarity) with R-factors <0.08 .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ with <2 ppm error .
Q. What in vitro pharmacological screening models are appropriate for initial activity profiling?
- Methodological Answer :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ or fluorescence polarization to quantify IC₅₀ values .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (KD) for the thieno-pyrimidinone core .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and computational modeling of the compound’s 3D conformation?
- Methodological Answer :
- Disorder Analysis : Refine X-ray data with dual-occupancy models for flexible groups (e.g., piperidine substituents) using SHELXL .
- DFT Optimization : Compare B3LYP/6-31G(d)-predicted conformers with experimental torsional angles to identify steric clashes or solvent effects .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., explicit water) to assess dynamic flexibility of the methoxyphenyl group .
Q. How do modifications to the thieno[3,2-d]pyrimidinone core affect binding affinity to target enzymes?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups at the phenyl ring; evaluate via:
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and KD for enzyme-ligand interactions .
- Enzyme Kinetics : Monitor Vmax/KM changes using fluorogenic substrates (e.g., Z-LYTE™ assays) .
- Co-crystallization : Resolve binding modes (e.g., hydrogen bonds with catalytic lysine or π-π stacking with hydrophobic pockets) .
Q. What analytical challenges arise in quantifying metabolic stability in hepatic microsomes, and how are they addressed?
- Methodological Answer :
- Phase I Metabolism : Incubate with human liver microsomes (HLM) and NADPH; use LC-MS/MS to detect hydroxylated or N-dealkylated metabolites .
- Matrix Effects : Apply stable isotope-labeled internal standards (e.g., d₃-methoxy analogs) to normalize ionization suppression .
- Data Interpretation : Use software (e.g., MetaboLynx®) to distinguish degradation artifacts from true metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
